6-Bromo-1',3',3'-trimethyl-5',8-dinitrospiro[chromene-2,2'-indole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1’,3’,3’-trimethyl-5’,8-dinitrospiro[chromene-2,2’-indole] is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of bromine and nitro groups in its structure adds to its reactivity and potential utility in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1’,3’,3’-trimethyl-5’,8-dinitrospiro[chromene-2,2’-indole] typically involves multiple steps. One common method includes the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with corresponding salicylaldehyde derivatives . The reaction conditions often involve the use of solvents like methanol and the application of UV light to induce photochromic behavior .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1’,3’,3’-trimethyl-5’,8-dinitrospiro[chromene-2,2’-indole] undergoes various chemical reactions, including:
Oxidation: The presence of nitro groups makes it susceptible to oxidation reactions.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The bromine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under suitable conditions.
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Amino derivatives are common products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1’,3’,3’-trimethyl-5’,8-dinitrospiro[chromene-2,2’-indole] has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Bromo-1’,3’,3’-trimethyl-5’,8-dinitrospiro[chromene-2,2’-indole] involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a reversible transformation between its closed-ring spiropyran form and the open-ring merocyanine form . This transformation alters its chemical and physical properties, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]
- 1’,3’,3’-Trimethyl-6,8-dinitrospiro[chromene-2,2’-indole]
- 8-Bromo-1’,3’,3’-trimethyl-5’,6-dinitrospiro[chromene-2,2’-indole]
Uniqueness
6-Bromo-1’,3’,3’-trimethyl-5’,8-dinitrospiro[chromene-2,2’-indole] is unique due to the presence of both bromine and nitro groups, which enhance its reactivity and photochromic properties. This makes it particularly valuable in applications requiring light-induced molecular changes .
Eigenschaften
Molekularformel |
C19H16BrN3O5 |
---|---|
Molekulargewicht |
446.3 g/mol |
IUPAC-Name |
6-bromo-1',3',3'-trimethyl-5',8-dinitrospiro[chromene-2,2'-indole] |
InChI |
InChI=1S/C19H16BrN3O5/c1-18(2)14-10-13(22(24)25)4-5-15(14)21(3)19(18)7-6-11-8-12(20)9-16(23(26)27)17(11)28-19/h4-10H,1-3H3 |
InChI-Schlüssel |
LWDDOUINTHHAAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)[N+](=O)[O-])N(C13C=CC4=C(O3)C(=CC(=C4)Br)[N+](=O)[O-])C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.